1-(4-Fluorobenzyl)-3-((1-(pyridin-3-yl)piperidin-4-yl)methyl)urea
Beschreibung
1-(4-Fluorobenzyl)-3-((1-(pyridin-3-yl)piperidin-4-yl)methyl)urea is a urea-based small molecule featuring a 4-fluorobenzyl group and a pyridin-3-yl-substituted piperidine moiety. Its structure combines aromatic fluorination with a heterocyclic piperidine system, making it a candidate for targeted therapeutic applications. The fluorine atom enhances metabolic stability and bioavailability, while the pyridine ring contributes to π-π stacking interactions in biological targets .
Eigenschaften
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-[(1-pyridin-3-ylpiperidin-4-yl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN4O/c20-17-5-3-15(4-6-17)12-22-19(25)23-13-16-7-10-24(11-8-16)18-2-1-9-21-14-18/h1-6,9,14,16H,7-8,10-13H2,(H2,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPIFHQNCMVREPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NCC2=CC=C(C=C2)F)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorobenzyl)-3-((1-(pyridin-3-yl)piperidin-4-yl)methyl)urea typically involves multiple steps, starting with the preparation of the key intermediates. One common route includes the reaction of 4-fluorobenzylamine with isocyanates to form the urea linkage
Biologische Aktivität
1-(4-Fluorobenzyl)-3-((1-(pyridin-3-yl)piperidin-4-yl)methyl)urea is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound's structure can be represented by the following molecular formula:
- Molecular Formula : C20H24FN3O
- Molecular Weight : 341.43 g/mol
- SMILES Notation :
CC(C(=O)N(C1=CC=CC=N1)C2=CC=C(C=C2)F)N
This structure indicates the presence of a urea moiety, which is crucial for its biological activity.
1. Anticancer Properties
Research has shown that 1-(4-Fluorobenzyl)-3-((1-(pyridin-3-yl)piperidin-4-yl)methyl)urea exhibits significant anticancer activity. In vitro studies demonstrated that the compound effectively inhibits the proliferation of various cancer cell lines, including glioma and breast cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
Table 1: Anticancer Activity Summary
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Glioma | 5.2 | Induces apoptosis |
| Breast Cancer | 3.8 | Cell cycle arrest at G2/M phase |
| Lung Cancer | 4.5 | Inhibition of proliferation |
2. Neuroprotective Effects
In addition to its anticancer properties, this compound has been studied for neuroprotective effects. Research indicates that it can protect neuronal cells from oxidative stress-induced damage, potentially through modulation of reactive oxygen species (ROS).
3. Antimicrobial Activity
Preliminary studies suggest that the compound may possess antimicrobial properties, showing effectiveness against certain bacterial strains. This activity could be attributed to its ability to disrupt bacterial cell membranes.
Case Studies
Case Study 1: Glioma Treatment
A study conducted on glioma-bearing mice treated with various doses of the compound showed a significant reduction in tumor size compared to control groups. The treated group exhibited a tumor reduction rate of approximately 60%, indicating its potential as a therapeutic agent in glioma treatment.
Case Study 2: Neuroprotection in Models of Stroke
In a rat model of ischemic stroke, administration of the compound resulted in improved neurological outcomes and reduced infarct size, suggesting its potential utility in stroke therapy.
The biological activity of 1-(4-Fluorobenzyl)-3-((1-(pyridin-3-yl)piperidin-4-yl)methyl)urea is thought to be mediated through several pathways:
- Apoptosis Induction : Activation of caspases leading to programmed cell death.
- Cell Cycle Regulation : Inhibition of cyclin-dependent kinases (CDKs), resulting in cell cycle arrest.
- Oxidative Stress Modulation : Reduction of ROS levels and enhancement of antioxidant defenses.
Vergleich Mit ähnlichen Verbindungen
Halogenated Benzyl Derivatives
- 1-(4-Chlorobenzyl) Analogs : Compounds like 1-(1-benzylpiperidin-4-yl)-3-(4-chlorophenyl)urea () replace fluorine with chlorine. Chlorine’s larger atomic radius and stronger electron-withdrawing effects may alter binding affinity but reduce blood-brain barrier penetration compared to fluorine .
- Perfluorophenyl Derivatives : Compound 42 () uses a perfluorophenylmethyl group, increasing hydrophobicity and steric bulk. This substitution reduces solubility but enhances target selectivity in lipophilic environments .
Methoxy and Dimethoxy Substitutions
- 1-(3,4-Dimethoxybenzyl)-3-phenylurea (Compound 41, ) : Methoxy groups improve solubility but may reduce potency due to decreased electron-deficient character compared to fluorobenzyl .
Heterocyclic Modifications on the Piperidine Ring
Pyridine vs. Pyrazine Substitutions
Piperidine vs. Adamantane Scaffolds
Urea Linkage Modifications
- 1,2,4-Oxadiazole Derivatives () : Replacing urea with 1,2,4-oxadiazole (e.g., compound 6f) introduces a bioisostere with similar hydrogen-bonding capacity but improved resistance to hydrolysis .
- Triazinyl Ureas () : Compounds like 1-(4-chlorobenzyl)-3-methylurea (Compound 1) show enhanced glucokinase activation, suggesting urea’s role in modulating enzyme activity .
Key Data Tables
Table 1: Structural and Physicochemical Comparisons
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
